molecular formula C12H15NO5 B1527677 3-Hydroxy-4-nitrobenzyl pivalate CAS No. 929095-34-1

3-Hydroxy-4-nitrobenzyl pivalate

Cat. No. B1527677
M. Wt: 253.25 g/mol
InChI Key: ZZICZUSDFRAIAP-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzyl pivalate is a chemical compound with the CAS Number: 929095-34-1. It has a molecular weight of 253.25 . The IUPAC name for this compound is 3-hydroxy-4-nitrobenzyl pivalate .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-4-nitrobenzyl pivalate is C12H15NO5 . The InChI code for this compound is 1S/C12H15NO5/c1-12(2,3)11(15)18-7-8-4-5-9(13(16)17)10(14)6-8/h4-6,14H,7H2,1-3H3 .


Physical And Chemical Properties Analysis

3-Hydroxy-4-nitrobenzyl pivalate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Photolabile Protecting Groups

4-Pivaloylaminobenzyl (PAB) group, introduced either by initial introduction of 4-nitrobenzyl group followed by reduction and N-acylation or by the reaction of a hydroxyl compound, serves as a new benzyl-type protecting group. PAB ethers demonstrate higher acid stability than 4-methoxybenzyl ethers but are readily cleaved, similar to the latter, which positions them as valuable in synthetic chemistry for hydroxyl function protection (Fukase et al., 1991).

Nitroxyl (HNO) Donors

Acyloxy nitroso compounds, including derivatives of pivalate, have been identified as nitroxyl (HNO) donors. Their hydrolysis rate depends on pH and ester group structure, with significant implications for biomedical research, specifically in the context of vasodilation properties and potential therapeutic applications (Shoman et al., 2011).

Luminescent Sensors

Tetranuclear lanthanide clusters incorporating pivalic acid have been synthesized, with specific compositions serving as luminescent sensors for various analytes, including Fe3+, CrO42−/Cr2O72−, and 4-nitroaniline. These findings open avenues for the development of advanced sensing materials for environmental and analytical chemistry (Qin et al., 2018).

Organic Synthesis and Drug Development

In the realm of organic synthesis, compounds related to 3-Hydroxy-4-nitrobenzyl pivalate have been explored for their protective qualities and potential in developing new synthetic pathways. This includes the synthesis of compounds like 7-Formyl-indole, which showcases the versatility and utility of related chemical structures in creating valuable organic molecules (Uchil et al., 2006).

Photoremovable Groups

The application of o-Nitrobenzyl derivatives, including those related to 3-Hydroxy-4-nitrobenzyl pivalate, in creating photoremovable groups for the study of dynamic biological processes, underscores their importance in biochemistry and molecular biology. These groups facilitate the controlled release of active molecules upon irradiation, a technique valuable in both synthetic chemistry and biological studies (Abou Nakad et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 3-Hydroxy-4-nitrobenzyl pivalate are not available, compounds with a 3-hydroxy-4-pyranone scaffold have been suggested for further exploration due to their diverse therapeutic potential .

properties

IUPAC Name

(3-hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)11(15)18-7-8-4-5-9(13(16)17)10(14)6-8/h4-6,14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZICZUSDFRAIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728120
Record name (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-nitrobenzyl pivalate

CAS RN

929095-34-1
Record name (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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